Cas no 2648902-03-6 (rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole)

Technical Introduction: rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole is a chiral bicyclic compound featuring a chloromethyl substituent at the 3-position of a hexahydrobenzoxazole scaffold. Its rigid fused-ring structure and reactive chloromethyl group make it a valuable intermediate in organic synthesis, particularly for the construction of pharmacologically active heterocycles or chiral ligands. The defined stereochemistry (3aR,7aR) ensures consistency in asymmetric synthesis applications. This compound’s stability and functional group versatility allow for further derivatization, such as nucleophilic substitution or cyclization reactions. Suitable for use in medicinal chemistry and catalysis research, it offers precise control over stereochemical outcomes in complex molecule assembly.
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole structure
2648902-03-6 structure
Product name:rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
CAS No:2648902-03-6
MF:C8H12ClNO
MW:173.639981269836
CID:6577602
PubChem ID:145913629

rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
    • 2648902-03-6
    • EN300-7459270
    • Inchi: 1S/C8H12ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h6,8H,1-5H2/t6-,8-/m1/s1
    • InChI Key: HMOGHSMTHWPUDW-HTRCEHHLSA-N
    • SMILES: ClCC1[C@H]2CCCC[C@H]2ON=1

Computed Properties

  • Exact Mass: 173.0607417g/mol
  • Monoisotopic Mass: 173.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 21.6Ų

rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7459270-0.1g
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis
2648902-03-6 95%
0.1g
$152.0 2023-05-30
Enamine
EN300-7459270-2.5g
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis
2648902-03-6 95%
2.5g
$1034.0 2023-05-30
Enamine
EN300-7459270-1.0g
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis
2648902-03-6 95%
1g
$528.0 2023-05-30
Enamine
EN300-7459270-5.0g
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis
2648902-03-6 95%
5g
$1530.0 2023-05-30
1PlusChem
1P028H2S-10g
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
2648902-03-6 95%
10g
$2867.00 2024-05-08
Enamine
EN300-7459270-0.5g
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis
2648902-03-6 95%
0.5g
$407.0 2023-05-30
1PlusChem
1P028H2S-500mg
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
2648902-03-6 95%
500mg
$565.00 2024-05-08
1PlusChem
1P028H2S-2.5g
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
2648902-03-6 95%
2.5g
$1340.00 2024-05-08
1PlusChem
1P028H2S-250mg
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
2648902-03-6 95%
250mg
$320.00 2024-05-08
1PlusChem
1P028H2S-50mg
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
2648902-03-6 95%
50mg
$182.00 2024-05-08

Additional information on rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole

Research Briefing on rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole (CAS: 2648902-03-6)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly those with benzoxazole scaffolds. One such compound, rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole (CAS: 2648902-03-6), has garnered attention due to its potential applications in drug discovery and development. This research briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The compound, characterized by its chloromethyl-substituted hexahydrobenzoxazole structure, has been investigated for its role as a versatile intermediate in organic synthesis. Recent studies have demonstrated its utility in the construction of complex molecular architectures, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory disorders. The stereochemistry of the compound, specifically the (3aR,7aR) configuration, has been shown to influence its binding affinity to certain biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's potential as a precursor for the development of gamma-aminobutyric acid (GABA) receptor modulators. The chloromethyl group was found to facilitate selective functionalization, enabling the synthesis of analogs with enhanced pharmacokinetic properties. Preliminary in vitro assays revealed that certain derivatives exhibited promising activity in modulating GABAergic signaling, suggesting potential applications in the treatment of anxiety and epilepsy.

Another notable application of rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole lies in its use as a building block for the synthesis of covalent inhibitors. A recent publication in ACS Chemical Biology highlighted its incorporation into proteolysis-targeting chimeras (PROTACs), where the chloromethyl group served as a reactive handle for targeted protein degradation. This approach has shown efficacy in preclinical models of cancer, particularly in targeting oncogenic proteins that are traditionally considered "undruggable."

Despite these promising developments, challenges remain in optimizing the compound's stability and selectivity. Current research efforts are focused on improving synthetic methodologies to enhance yield and purity, as well as exploring novel derivatization strategies to expand its utility in drug discovery. Collaborative initiatives between academic and industrial researchers are expected to drive further innovations in this area, potentially leading to the development of new therapeutic agents based on this scaffold.

In conclusion, rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique structural features and reactivity profile make it a valuable tool for the design and synthesis of bioactive molecules. Ongoing research will likely uncover additional therapeutic opportunities, further solidifying its role in the advancement of chemical biology and pharmaceutical sciences.

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